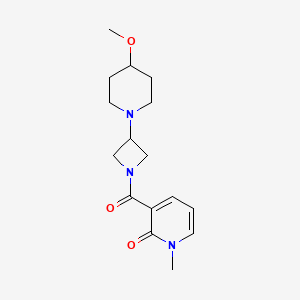

3-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has demonstrated significant efficacy in patients with NSCLC harboring the T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs.

Wissenschaftliche Forschungsanwendungen

1. Drug Development and Receptor Targeting

Compounds structurally related to azetidine and piperidine rings, such as those described in the available literature, are often investigated for their potential as drug candidates targeting specific receptors. For example, a study on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines explored their affinity and selectivity for dopamine D4 receptors, indicating the potential for neurological applications, including treatments for conditions like erectile dysfunction (Enguehard-Gueiffier et al., 2006).

2. Synthesis of Complex Heterocycles

Research into the synthesis of heterocyclic compounds using precursors with azetidine and methoxypiperidine components demonstrates the versatility of these structural motifs in constructing biologically active molecules. For instance, the use of 3-hydroxy-4-pyrones as precursors to synthesize azabicyclo[3.2.1]octanes highlights the methodological advancements in creating complex molecules for potential therapeutic use (Rumbo et al., 1996).

3. Anticancer Applications

The design and synthesis of thiourea-azetidine hybrids for in vitro anticancer activity against various human cancer cell lines showcase the therapeutic potential of compounds with azetidine cores. Such research efforts aim to discover novel antitumor agents with significant potency and selectivity (Parmar et al., 2021).

4. Catalytic Polymerizations

Studies on catalytic carbonylative polymerizations of heterocycles, including azetidines, contribute to advancements in materials science, demonstrating the utility of these chemical structures beyond pharmacological applications (Liu & Jia, 2004).

5. Enzyme Inhibition for Therapeutic Use

Research into enzyme inhibitors, such as human leukocyte elastase inhibitors derived from azetidine-2-one structures, highlights the application of azetidine derivatives in designing drugs to treat inflammatory diseases (Cvetovich et al., 1996).

Eigenschaften

IUPAC Name |

3-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-17-7-3-4-14(15(17)20)16(21)19-10-12(11-19)18-8-5-13(22-2)6-9-18/h3-4,7,12-13H,5-6,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSJFVSBYKEHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)

![2-[1-(Azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2556300.png)

![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)

![5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2556306.png)

![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)